molecular formula C6H5Cl2NO3 B1504401 Ethyl 2,5-dichlorooxazole-4-carboxylate

Ethyl 2,5-dichlorooxazole-4-carboxylate

Cat. No.: B1504401
M. Wt: 210.01 g/mol
InChI Key: YFGXKABIQXYUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,5-dichlorooxazole-4-carboxylate is a heterocyclic organic compound featuring an oxazole ring substituted with two chlorine atoms at positions 2 and 5, and an ethyl ester group at position 4. The dichloro substitution enhances electrophilicity, making the compound a versatile intermediate for further functionalization .

Properties

Molecular Formula

C6H5Cl2NO3

Molecular Weight

210.01 g/mol

IUPAC Name

ethyl 2,5-dichloro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C6H5Cl2NO3/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3

InChI Key

YFGXKABIQXYUOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous heterocycles, focusing on substitution patterns, heterocyclic cores, and functional groups. Data are synthesized from diverse sources to highlight key distinctions.

Table 1: Structural and Functional Comparison

Compound Name Heterocycle Substituents Key Differences Reference
Ethyl 5-chlorothiazole-4-carboxylate Thiazole Cl at position 5 Thiazole core (N and S atoms) vs. oxazole (N and O); lower electrophilicity
Ethyl 2,5-dichlorothiazole-4-carboxylate Thiazole Cl at positions 2 and 5 Dichloro substitution analogous to target compound but in a thiazole scaffold
Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate Oxazole 2,4-Dichlorophenyl at position 5 Bulky aryl substituent vs. dichloro-oxazole; altered steric and electronic effects
Ethyl 3-(2,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate Isoxazole Methoxy groups and methyl substituent Isoxazole core (N-O adjacent) vs. oxazole; methoxy groups enhance solubility
5-Ethyl-2,4-dimethyloxazole Oxazole Ethyl and methyl groups Alkyl substituents instead of Cl; reduced reactivity toward nucleophilic attack
Ethyl 2,5-Dichloroquinazoline-4-acetate Quinazoline Cl at positions 2 and 5 Larger fused-ring system; increased planarity and π-stacking potential

Key Findings:

Heterocyclic Core Differences :

  • Thiazole vs. Oxazole : Thiazole derivatives (e.g., Ethyl 2,5-dichlorothiazole-4-carboxylate) exhibit distinct electronic properties due to sulfur's polarizability, enabling stronger hydrogen bonding compared to oxazoles .
  • Isoxazole vs. Oxazole : Isoxazoles (e.g., Ethyl 3-(2,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate) have adjacent N and O atoms, altering ring strain and reactivity compared to oxazoles .

Substituent Effects :

  • Chlorine vs. Alkyl Groups : Dichloro substitution (as in the target compound) increases electrophilicity and susceptibility to nucleophilic aromatic substitution compared to alkyl-substituted oxazoles (e.g., 5-Ethyl-2,4-dimethyloxazole) .
  • Aryl vs. Heterocyclic Substituents : Bulky aryl groups (e.g., 2,4-dichlorophenyl in Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate) introduce steric hindrance, reducing reactivity but enhancing lipophilicity .

Biological and Chemical Implications: The dichloro-oxazole scaffold is associated with antimicrobial activity, while methoxy-substituted isoxazoles (e.g., Ethyl 3-(2,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate) are noted for improved solubility and CNS penetration . Quinazoline derivatives (e.g., Ethyl 2,5-Dichloroquinazoline-4-acetate) exhibit broader bioactivity due to their fused-ring system, which facilitates interactions with enzyme active sites .

Unique Features of Ethyl 2,5-Dichlorooxazole-4-Carboxylate

  • Electrophilic Reactivity : The dual chlorine atoms activate the oxazole ring toward cross-coupling reactions, a feature absent in alkyl-substituted analogs .
  • Versatility in Synthesis : The ethyl ester group enables facile hydrolysis to carboxylic acids, a critical step in prodrug design .
  • Balanced Lipophilicity : Compared to aryl-substituted oxazoles, the dichloro-oxazole core offers intermediate lipophilicity, optimizing membrane permeability in drug candidates .

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